molecular formula C6H8F3N B12112525 1-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane

1-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane

Cat. No.: B12112525
M. Wt: 151.13 g/mol
InChI Key: APMFRUCEZGLPEN-UHFFFAOYSA-N
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Description

1-(Trifluoromethyl)-3-azabicyclo[310]hexane is a unique bicyclic compound characterized by the presence of a trifluoromethyl group and an azabicyclo structure

Preparation Methods

The synthesis of 1-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane typically involves the cyclization of 2-(bromomethyl)pyrrolidine hydrobromide with n-butyllithium (n-BuLi). This reaction proceeds through an open chain transition state facilitated by intermolecular bromine-lithium coordination, resulting in the formation of the desired bicyclic structure . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane undergoes various chemical reactions, including:

Mechanism of Action

The mechanism by which 1-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane exerts its effects is primarily through its interaction with molecular targets, facilitated by the trifluoromethyl group. This group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with various biological targets . The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

1-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane can be compared to other bicyclic compounds such as bicyclo[2.1.1]hexanes and bicyclo[1.1.1]pentanes. These compounds share similar structural features but differ in their chemical properties and reactivity . The trifluoromethyl group in this compound provides unique advantages in terms of stability and reactivity, making it distinct from its counterparts.

Similar Compounds

Properties

Molecular Formula

C6H8F3N

Molecular Weight

151.13 g/mol

IUPAC Name

1-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane

InChI

InChI=1S/C6H8F3N/c7-6(8,9)5-1-4(5)2-10-3-5/h4,10H,1-3H2

InChI Key

APMFRUCEZGLPEN-UHFFFAOYSA-N

Canonical SMILES

C1C2C1(CNC2)C(F)(F)F

Origin of Product

United States

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